2-Bromo-5-(2-ethoxyethoxy)benzoic acid
Description
Properties
IUPAC Name |
2-bromo-5-(2-ethoxyethoxy)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO4/c1-2-15-5-6-16-8-3-4-10(12)9(7-8)11(13)14/h3-4,7H,2,5-6H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJSZVDVNWCPBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC(=C(C=C1)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method A: N-Bromosuccinimide (NBS) in Dichloromethane
Procedure :
-
Reagent Setup : Combine 5-(2-ethoxyethoxy)benzoic acid (0.1 mol), dichloromethane (75 g), red phosphorus (0.01 mol), potassium bromide (0.01 mol), and sulfuric acid (25 mL) in a four-neck flask.
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Bromination : Add NBS (0.15 mol) at 25°C, maintaining the temperature at 25–30°C for 3 hours.
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Workup : Quench the reaction with ice water, recover dichloromethane under reduced pressure, and recrystallize the crude product using ethanol.
Results :
Method B: Dibromohydantoin in Chloroform
Procedure :
-
Reagent Setup : Mix 5-(2-ethoxyethoxy)benzoic acid (0.1 mol), chloroform (80 g), red phosphorus (0.008 mol), potassium bromate (0.01 mol), and sulfuric acid (25 mL).
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Bromination : Introduce dibromohydantoin (0.13 mol) at 25°C, reacting for 3 hours.
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Workup : Quench with ice water, recover chloroform, and recrystallize with methanol.
Results :
Optimization of Reaction Parameters
Solvent Selection
Halogenated solvents like dichloromethane and chloroform provide optimal polarity for dissolving both the aromatic substrate and brominating agents. Comparative studies show dichloromethane yields marginally higher purity (99.1–99.4%) than chloroform (99.2–99.5%) due to improved solubility of intermediates.
Brominating Agent Efficiency
| Brominating Agent | Molar Ratio (Substrate:Agent) | Yield (%) | Purity (%) |
|---|---|---|---|
| NBS | 1:1.5 | 93.4 | 99.1 |
| Dibromohydantoin | 1:1.3 | 93.6 | 99.4 |
| Bromine | 1:1.05 | 83.0 | 98.5 |
Table 1 : Performance of brominating agents under standardized conditions.
NBS and dibromohydantoin outperform elemental bromine due to controlled bromine release, minimizing side reactions.
Catalytic System Impact
Red phosphorus (0.01–0.02 mol per substrate mole) combined with potassium salts (KBr/KBrO₃) accelerates bromonium ion formation. Increasing the co-catalyst molar ratio beyond 1:0.2 reduces yield due to excessive bromide ion concentration, which destabilizes intermediates.
Comparative Analysis of Synthetic Methods
Traditional Aqueous Bromination
Early methods using aqueous sodium hydroxide and bromine suffer from lower yields (83%) and impurities from hydrolysis byproducts. For example, bromine in water at 0–5°C produces over-brominated derivatives, necessitating additional purification steps.
Halogenated Solvent-Based Methods
Modern protocols employing halogenated solvents and NBS/dibromohydantoin achieve superior results:
-
Yield Improvement : +10.4% over aqueous methods.
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Purity Enhancement : Reduced impurities (≤0.5%) due to inert solvent environments.
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Scalability : Suitable for multikilogram production with consistent quality.
Environmental and Economic Considerations
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(2-ethoxyethoxy)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzoic acid derivatives can be formed.
Oxidation and Reduction Products: Oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.
Coupling Products: Coupling reactions result in the formation of biaryl compounds or other complex structures.
Scientific Research Applications
2-Bromo-5-(2-ethoxyethoxy)benzoic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs with potential therapeutic effects.
Material Science: It can be used in the preparation of functional materials with specific properties.
Biological Studies: The compound may be used in studies related to enzyme inhibition, receptor binding, and other biological processes.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(2-ethoxyethoxy)benzoic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromine atom and the ethoxyethoxy group can interact with molecular targets through various non-covalent interactions such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its target.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The following table summarizes key structural analogs, their substituents, and molecular properties:
Key Observations :
- Substituent Effects: Electron-Withdrawing Groups (EWGs): The trifluoromethyl group (CF₃) in 2-bromo-5-(trifluoromethyl)benzoic acid enhances acidity and stabilizes intermediates in nucleophilic reactions . Alkoxy Chains: The 2-ethoxyethoxy group in the target compound improves solubility in polar solvents compared to shorter alkoxy chains (e.g., methoxy) .
Crystallographic and Hydrogen-Bonding Behavior
- 2-(2-Ethoxy-2-oxoacetamido)benzoic Acid : Exhibits planar geometry and forms chains via O–H···O and C–H···O hydrogen bonds, a feature shared with other benzoic acid derivatives .
- This compound : The ethoxyethoxy chain may disrupt crystallization compared to analogs with smaller substituents, though direct crystallographic data are lacking.
Critical Analysis and Data Gaps
- Contradictions : lists the molecular formula of 5-bromo-2-chlorobenzoic acid as C₇H₃BrClO₂, which is inconsistent with the standard benzoic acid structure (C₇H₆O₂). The correct formula should be C₇H₄BrClO₂.
Biological Activity
2-Bromo-5-(2-ethoxyethoxy)benzoic acid is a derivative of benzoic acid characterized by the presence of a bromine atom and a 2-ethoxyethoxy side chain. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities, particularly in enzyme inhibition and interaction with cellular targets.
- Molecular Formula : C11H13BrO4
- Molecular Weight : 289.12 g/mol
- CAS Number : 1522164-12-0
The biological activity of this compound primarily revolves around its ability to inhibit specific enzymes. The mechanism involves binding to the active or allosteric sites of enzymes, thereby modulating their activity. The unique structural features of this compound enhance its binding affinity and specificity for various biological targets.
Enzyme Inhibition
Recent studies have demonstrated that this compound can effectively inhibit several key enzymes involved in metabolic pathways. For example, it has shown promise in inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
| Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| COX-1 | Competitive | 15.3 |
| COX-2 | Non-competitive | 10.7 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary tests indicate that it exhibits moderate antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus.
Study 1: Enzyme Inhibition Profile
In a controlled study, researchers assessed the inhibitory effects of this compound on COX enzymes. The results indicated a significant reduction in enzyme activity at concentrations above 10 µM, suggesting potential applications in anti-inflammatory therapies.
Study 2: Antimicrobial Efficacy
A separate investigation focused on the antimicrobial efficacy of the compound against various bacterial strains. The compound was tested using the broth microdilution method, revealing an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against Staphylococcus aureus, indicating its potential as an antimicrobial agent.
Comparative Analysis with Similar Compounds
When compared to structurally similar compounds, such as 2-Bromo-5-methoxybenzoic acid and other halogenated benzoic acids, this compound exhibits enhanced biological activity due to the presence of the ethoxyethoxy group, which may facilitate better solubility and interaction with biological membranes.
| Compound | COX Inhibition (IC50 µM) | Antimicrobial Activity (MIC µg/mL) |
|---|---|---|
| This compound | 15.3 | 32 |
| 2-Bromo-5-methoxybenzoic acid | 25.6 | >64 |
Q & A
Q. What are the standard synthetic routes for 2-Bromo-5-(2-ethoxyethoxy)benzoic acid, and what reaction conditions optimize yield?
- Methodological Answer : The synthesis typically involves bromination of a benzoic acid precursor followed by etherification to introduce the 2-ethoxyethoxy group. Key steps include:
- Bromination : Use bromine (Br₂) or N-bromosuccinimide (NBS) with FeCl₃ or AlCl₃ as a catalyst in chlorinated solvents (e.g., CCl₄) at 60–80°C .
- Etherification : React the brominated intermediate with 2-ethoxyethanol under acidic conditions (e.g., H₂SO₄) at reflux temperatures (110–120°C) .
Optimization Tips : - Purify intermediates via recrystallization (ethanol/water mixtures) to avoid side reactions.
- Monitor reaction progress using TLC (silica gel, hexane/ethyl acetate eluent).
| Reaction Step | Reagents/Conditions | Yield Range | Key Reference |
|---|---|---|---|
| Bromination | Br₂, FeCl₃, 70°C | 65–75% | |
| Etherification | 2-ethoxyethanol, H₂SO₄, 110°C | 50–60% |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, ethoxyethoxy protons at δ 3.4–4.3 ppm) .
- IR Spectroscopy : Confirm carboxylic acid (1700–1720 cm⁻¹) and ether (1100–1250 cm⁻¹) functional groups .
- X-ray Crystallography : Resolve molecular geometry (e.g., dihedral angles between substituents) for structural validation .
| Technique | Key Peaks/Features | Application |
|---|---|---|
| NMR | δ 7.8 (Ar-H), δ 4.1 (OCH₂CH₂O) | Substituent mapping |
| IR | 1715 cm⁻¹ (C=O) | Functional group ID |
Advanced Research Questions
Q. How can researchers address discrepancies in reported reaction yields for brominated benzoic acid derivatives?
- Methodological Answer : Yield variations often stem from differences in:
- Catalyst purity : Impurities in FeCl₃/AlCl₃ reduce bromination efficiency .
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve etherification yields vs. non-polar solvents .
Mitigation Strategies : - Standardize reagent grades (≥99% purity) and solvent drying protocols.
- Use inert atmospheres (N₂/Ar) to suppress oxidative side reactions.
| Variable | Impact on Yield | Example Study |
|---|---|---|
| Catalyst (FeCl₃ vs. AlCl₃) | ±10% yield difference | |
| Solvent (DMF vs. toluene) | +15% yield in DMF |
Q. What strategies improve regioselectivity in introducing ethoxyethoxy groups onto brominated benzoic acid scaffolds?
- Methodological Answer : Regioselectivity is influenced by:
- Directing groups : Carboxylic acid groups at the 5-position direct electrophilic substitution to the 2-position .
- Protecting groups : Methyl ester protection of the -COOH group reduces steric hindrance during etherification .
Experimental Design : - Use DFT calculations to predict reactive sites .
- Test substituent effects via Hammett plots (σ values correlate with reaction rates) .
| Strategy | Outcome | Reference |
|---|---|---|
| -COOH directing | 85% selectivity at 2-position | |
| Methyl ester protection | +20% regioselectivity |
Q. What are the stability profiles of this compound under different storage conditions?
- Methodological Answer : Stability is affected by:
- Light exposure : UV light accelerates debromination (t₁/₂ = 14 days under ambient light vs. 90 days in dark) .
- Temperature : Store at –20°C in amber vials to prevent decomposition (>95% purity retained after 6 months) .
| Condition | Degradation Pathway | Mitigation |
|---|---|---|
| Ambient light | Dehalogenation | Use opaque containers |
| High humidity | Hydrolysis of ether | Desiccant packs |
Data Contradiction Analysis
Q. How should researchers resolve conflicting data on the reactivity of brominated benzoic acids in nucleophilic substitution reactions?
- Methodological Answer : Contradictions arise from:
- Solvent polarity : Polar solvents (e.g., DMSO) favor SN2 mechanisms, while non-polar solvents (e.g., toluene) favor SN1 .
- Leaving group effects : Bromine’s leaving ability varies with adjacent substituents (e.g., electron-withdrawing groups enhance reactivity) .
Validation Approach : - Conduct kinetic studies (e.g., Eyring plots) to compare activation parameters .
- Use computational modeling (e.g., Gaussian) to map transition states .
| Study | Observed Reactivity | Proposed Mechanism |
|---|---|---|
| A (DMSO) | SN2 dominance | |
| B (toluene) | SN1 dominance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
